molecular formula C9H7BrN2O2 B1379854 [3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol CAS No. 1231244-47-5

[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol

Cat. No. B1379854
M. Wt: 255.07 g/mol
InChI Key: XNQZPEJENZCNTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compound 3 was prepared by the reaction of 1 (45.4 mmole), guanidine hydrochloride 2 (4 HCl; 68.05 mmol), ethanol (100 mL) and 50% aqueous KOH solution (20 mL), which were mixed together and then heated and stirred at reflux temperature for 1.5 hours .


Molecular Structure Analysis

The molecular structure of “[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol” can be represented by the InChI code: 1S/C12H10BrNO/c13-12-5-11(6-14-7-12)10-3-1-2-9(4-10)8-15/h1-7,15H,8H2 .

Scientific Research Applications

Pyridylcarbene Formation and Synthetic Applications

Research by Abarca et al. (2006) explores the formation of pyridylcarbene intermediates through the decomposition of bromo-triazolopyridine compounds under pressure, leading to various bromo-vinylpyridine derivatives. This methodology might be relevant for the synthesis of complex pyridine-containing structures, potentially including oxazole derivatives (Abarca, Ballesteros, & Blanco, 2006).

Synthesis and Applications of Isoxazolines

Kim et al. (2005) report on the synthesis of bis(isoxazolin-5-yl)methanols and ethane-1,2-diols via diastereoselective cycloaddition reactions. The conversion of isoxazolines to polyols could be indicative of strategies for introducing oxazolyl groups into complex molecules, which might have applications in material science or as intermediates in pharmaceutical synthesis (Kim, Son, Song, Kim, Kim, & No, 2005).

Heterocyclic Scaffold Synthesis

Dutta et al. (2012) describe the synthesis of a novel heterocyclic compound with an oxazolyl structure, showcasing the potential for creating complex natural product-like molecules. This research emphasizes the versatility of oxazole derivatives in constructing complex molecular architectures, possibly including those related to "[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol" (Dutta, Dibrov, Ho, Higginson, & Hermann, 2012).

properties

IUPAC Name

[3-(5-bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-7-1-6(3-11-4-7)9-2-8(5-13)14-12-9/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQZPEJENZCNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=NOC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol
Reactant of Route 2
[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol
Reactant of Route 3
Reactant of Route 3
[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol
Reactant of Route 4
[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol
Reactant of Route 5
[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol
Reactant of Route 6
[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.